Di-tert-butyl iminodiacetate
Overview
Description
Di-tert-butyl iminodiacetate is a secondary amine with the molecular formula HN[CH2CO2C(CH3)3]2 and a molecular weight of 245.32 g/mol . It is a versatile compound used in various chemical syntheses, particularly in the preparation of multi-carboxylic acid-containing carbocyanine dyes, monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes, and multigenerational fluorinated dendrimers .
Mechanism of Action
Target of Action
Di-tert-butyl iminodiacetate is a secondary amine . It primarily targets the synthesis of various compounds, including multi-carboxylic acid-containing carbocyanine dyes, monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers, multigenerational fluorinated dendrimers, and 2,6-dipyrazol-1-ylpyridine derivatives .
Mode of Action
It is known to act as a reagent in the synthesis of the aforementioned compounds . Its interaction with its targets results in the formation of these complex structures.
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of the compounds mentioned above . The downstream effects of these pathways lead to the formation of multi-carboxylic acid-containing carbocyanine dyes, monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers, multigenerational fluorinated dendrimers, and 2,6-dipyrazol-1-ylpyridine derivatives.
Result of Action
The molecular and cellular effects of this compound’s action are the formation of the compounds it targets for synthesis . These include multi-carboxylic acid-containing carbocyanine dyes, monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers, multigenerational fluorinated dendrimers, and 2,6-dipyrazol-1-ylpyridine derivatives.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is generally recommended to use this compound only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl iminodiacetate can be synthesized through the reaction of iminodiacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl iminodiacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl iminodiacetate is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including dyes and dendrimers.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- Diethyl iminodiacetate
- Di-tert-butyl-iminodicarboxylate
- Di-tert-butyl dicarbonate
- Sodium iminodiacetate dibasic monohydrate
Comparison: Di-tert-butyl iminodiacetate is unique due to its tert-butyl groups, which provide steric hindrance and enhance its stability compared to other iminodiacetates. This makes it particularly useful in reactions requiring high stability and selectivity .
Properties
IUPAC Name |
tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-13-8-10(15)17-12(4,5)6/h13H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXMBXPLRFTROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402803 | |
Record name | Di-tert-butyl iminodiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85916-13-8 | |
Record name | Di-tert-butyl iminodiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DI-T-BUTYL IMINODIACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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